1-benzyl-N-(3-methoxypropyl)piperidin-4-amine
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Overview
Description
1-benzyl-N-(3-methoxypropyl)piperidin-4-amine is an organic compound with the molecular formula C16H26N2O and a molecular weight of 262.39 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a benzyl group and a methoxypropyl group attached to the piperidine ring .
Preparation Methods
The synthesis of 1-benzyl-N-(3-methoxypropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl halides and methoxypropyl halides under controlled conditions . One common method involves the reductive amination of 4-piperidone with benzylamine and 3-methoxypropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-benzyl-N-(3-methoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-benzyl-N-(3-methoxypropyl)piperidin-4-amine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-methoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter synthesis and degradation . The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence dopaminergic and serotonergic systems .
Comparison with Similar Compounds
1-benzyl-N-(3-methoxypropyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-benzyl-N-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-3-carboxamide: This compound has a similar piperidine core but different substituents, leading to distinct chemical and biological properties.
1-benzyl-N-(2-thienylmethyl)-4-piperidinamine:
1-benzyl-N-(2-nitrobenzyl)-4-piperidinamine:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .
Properties
IUPAC Name |
1-benzyl-N-(3-methoxypropyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-19-13-5-10-17-16-8-11-18(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIOHOBYJACGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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